

Navigating the Synthesis and Application of Bromo-Methylquinolines: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-6-methylquinoline

CAS No.: 1070879-23-0

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An In-depth Examination of 6-Bromo-4-methylquinoline as a Case Study

Introduction

This technical guide is dedicated to researchers, scientists, and professionals in drug development who are interested in the synthesis and application of substituted quinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The initial focus of this guide was "**4-Bromo-6-methylquinoline**." However, a thorough review of chemical databases and scientific literature reveals a scarcity of specific data, including a dedicated CAS number, for this particular isomer. In contrast, its isomer, 6-Bromo-4-methylquinoline, is a well-documented and commercially available compound.

Therefore, to provide a scientifically robust and practical resource, this guide will pivot to an in-depth exploration of 6-Bromo-4-methylquinoline. The principles of synthesis, reactivity, and potential applications discussed herein are highly relevant and adaptable for researchers exploring the broader class of bromo-methylquinoline isomers. The existence of related structures, such as **4-bromo-6-methylquinoline**, 1-oxide, suggests the chemical viability of the 4-bromo-6-methyl scaffold, making the study of its isomers a valuable endeavor.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This section provides the key identifiers and physicochemical properties for 6-Bromo-4-methylquinoline.

Table 1: Compound Identification for 6-Bromo-4-methylquinoline

Identifier	Value	Source
CAS Number	41037-28-9	ChemicalBook[1]
IUPAC Name	6-bromo-4-methylquinoline	PubChem[2]
Molecular Formula	C ₁₀ H ₈ BrN	ChemicalBook[1]
Molecular Weight	222.08 g/mol	ChemicalBook[1]
Canonical SMILES	<chem>CC1=CC=NC2=C1C=C(C=C2)Br</chem>	PubChem[2]
InChI Key	XBZQSJLYRMZRSZ-UHFFFAOYSA-N	PubChem[2]

Table 2: Physicochemical Properties of 6-Bromo-4-methylquinoline

Property	Value	Source
Melting Point	94-95 °C	ChemWhat[3]
Boiling Point	Not available	-
Density	Not available	-
Appearance	Solid	-
Solubility	Not available	-
Sensitivity	Air & Light Sensitive	ChemWhat[3]

Section 2: Synthesis of 6-Bromo-4-methylquinoline

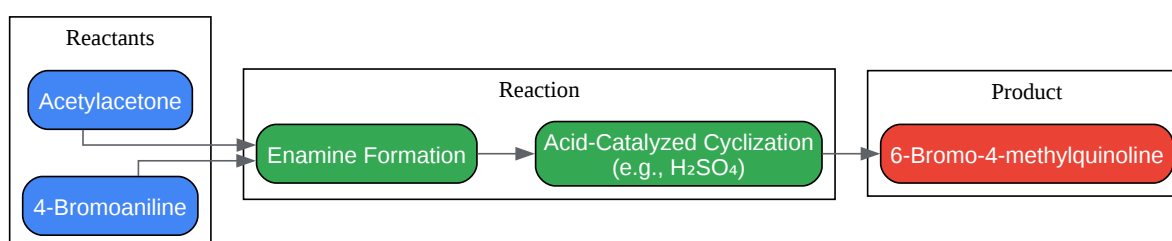
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The Combes, Doebner-von Miller, and Knorr syntheses are particularly relevant for constructing the quinoline scaffold from anilines.^{[4][5][6]}

For 6-Bromo-4-methylquinoline, a plausible and efficient synthetic route is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β -diketone.^[7] In this case, the reaction would proceed between 4-bromoaniline and acetylacetone (2,4-pentanedione).

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

- Enamine Formation: 4-bromoaniline reacts with acetylacetone to form an enamine intermediate.
- Acid-Catalyzed Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the final quinoline product.



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Caption: Combes synthesis workflow for 6-Bromo-4-methylquinoline.

Detailed Experimental Protocol (Adapted from Combes Synthesis Principles)

This protocol is a representative method and may require optimization for specific laboratory conditions.

Materials:

- 4-Bromoaniline
- Acetylacetone (2,4-pentanedione)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethanol
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware and safety equipment

Procedure:

- Enamine Formation:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-bromoaniline in a minimal amount of ethanol.
 - Add 1.1 equivalents of acetylacetone to the solution.
 - Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Once the formation of the enamine intermediate is complete, allow the reaction mixture to cool to room temperature.

- Remove the ethanol under reduced pressure to obtain the crude enamine.
- Cyclization and Work-up:
 - Carefully add the crude enamine dropwise to a flask containing an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
 - After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-110 °C for 1-2 hours. The color of the mixture will typically darken.
 - Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.
 - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
 - Extract the aqueous mixture with dichloromethane (3 x volumes).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude 6-Bromo-4-methylquinoline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).

Section 3: Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibiotics, and anticancer agents. The introduction of bromo and methyl substituents provides handles for further functionalization and can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

6-Bromo-4-methylquinoline is cited as a reagent in the synthesis of dibenzenesulfonamide derivatives.[1] More broadly, bromo-substituted quinolines are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

For instance, the structurally related 6-bromo-4-iodoquinoline is a key intermediate in the synthesis of GSK2126458, a potent PI3K/mTOR inhibitor that has been investigated as an anticancer agent.[8][9] This highlights the role of bromo-quinolines as foundational building blocks in the development of complex, biologically active molecules. Similarly, analogues of 6-bromo-3-methylquinoline have been explored as potential inhibitors of Prostaglandin F2 α , which is relevant for preventing preterm birth.[10][11]

Section 4: Safety and Handling

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols.

Table 3: GHS Hazard Information for 6-Bromo-4-methylquinoline

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Source: PubChem[2]

Safe Handling Protocol

- Personal Protective Equipment (PPE):
 - Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

- If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter cartridge.
- Engineering Controls:
 - Conduct all handling of solid 6-Bromo-4-methylquinoline and its solutions in a certified chemical fume hood to minimize inhalation exposure.
- Handling Procedures:
 - Avoid direct contact with skin, eyes, and clothing.
 - Do not eat, drink, or smoke in the laboratory.
 - Wash hands thoroughly after handling.
 - Given its sensitivity to air and light, store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).

First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. While a full dataset for **4-Bromo-6-methylquinoline** is not readily available,

spectral data for 6-Bromo-4-methylquinoline has been reported.

ChemicalBook indicates the availability of ^1H NMR, IR, and MS spectra for 6-Bromo-4-methylquinoline, which are essential for structural elucidation.[12] Researchers synthesizing this compound should perform these analyses and compare the results with literature data where available.

Conclusion

While the specific compound "**4-Bromo-6-methylquinoline**" remains elusive in the current chemical literature, a comprehensive understanding of its isomer, 6-Bromo-4-methylquinoline, provides a strong foundation for research in this area. This guide has detailed its identification, a plausible synthesis via the Combes reaction, its applications as a synthetic intermediate, and essential safety protocols. The methodologies and principles discussed are broadly applicable to the synthesis and study of other bromo-methylquinoline isomers, empowering researchers to explore this important class of heterocyclic compounds in their drug discovery and development efforts.

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